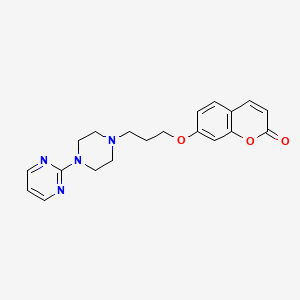

PD 118717

Descripción

Propiedades

IUPAC Name |

7-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-19-6-4-16-3-5-17(15-18(16)27-19)26-14-2-9-23-10-12-24(13-11-23)20-21-7-1-8-22-20/h1,3-8,15H,2,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVJICPSVGGMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)C=CC(=O)O3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908876 | |

| Record name | 7-{3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propoxy}-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104229-37-0 | |

| Record name | PD 118717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104229370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propoxy}-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of PD 118717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of PD 118717, a piperazinyl benzopyranone derivative with a unique pharmacological profile. By delving into its molecular interactions and downstream signaling effects, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's activities. The information is primarily derived from foundational pharmacological studies.

Core Mechanism of Action: A Selective Dopamine (B1211576) Autoreceptor Agonist

This compound is characterized primarily as a selective dopamine D2 autoreceptor agonist.[1] Its mechanism of action is centered on its ability to preferentially stimulate presynaptic D2 receptors, which are key regulators of dopamine synthesis and release in the central nervous system. This agonistic activity at dopamine autoreceptors leads to a reduction in dopamine neuron firing, synthesis, and release.[1]

In addition to its primary dopaminergic activity, this compound also exhibits a significant affinity for serotonin (B10506) 5-HT1A receptors, where it also acts as an agonist.[1] This dual action on both dopamine and serotonin systems contributes to its complex pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinities and functional potencies of this compound from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) | Radioligand | Tissue Source |

| Dopamine D2 | Data not available in abstract | [3H]Spiperone | Rat Striatum |

| Dopamine D1 | Data not available in abstract | [3H]SCH23390 | Rat Striatum |

| Serotonin 5-HT1A | Data not available in abstract | [3H]8-OH-DPAT | Rat Hippocampus |

| Serotonin 5-HT1B | Low Affinity | Not Specified | Not Specified |

| Serotonin 5-HT2 | Low Affinity | Not Specified | Not Specified |

Note: Specific Ki values are not available in the abstract of the primary study, but the study indicates selective high affinity for D2 and 5-HT1A receptors.[1]

Table 2: In Vivo Neurochemical and Electrophysiological Effects of this compound

| Parameter | Effect | Model System | Notes |

| DOPA Accumulation | Decrease | Rat Striatum & Mesolimbic Regions | Antagonized by γ-butyrolactone; reversed by haloperidol.[1] |

| Dopamine Neuron Firing | Depression | Rat Substantia Nigra Pars Compacta | Reversed by haloperidol.[1] |

| Dopamine Metabolism | Decrease | Rat Brain | [1] |

| Dopamine Utilization | Decrease | Rat Brain | [1] |

| 5-HTP Accumulation | Decrease | Rat Brain | Indicative of 5-HT1A agonism.[1] |

| Serum Prolactin | Inhibition of Stimulated Release | Rat | [1] |

| Serum Corticosterone | Stimulation | Rat | [1] |

Signaling Pathways of this compound

The dual agonism of this compound at dopamine D2 and serotonin 5-HT1A receptors initiates distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling

As an agonist at presynaptic D2 autoreceptors, which are Gi/o-coupled receptors, this compound triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in reduced dopamine synthesis and release.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are also Gi/o-coupled. Agonism by this compound at these receptors, located both presynaptically on serotonergic neurons and postsynaptically in various brain regions, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This results in neuronal hyperpolarization and reduced neuronal firing.

References

In-Depth Technical Guide: The Dopamine Autoreceptor Agonist Activity of PD 118717

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 118717, chemically identified as 7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-2H-1-benzopyran-2-one sulfate, is a potent and selective dopamine (B1211576) D2 autoreceptor agonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its activity at dopamine autoreceptors. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development efforts in the field of dopaminergic neurotransmission.

Core Concepts: Dopamine Autoreceptors

Dopamine autoreceptors, primarily the D2 and D3 receptor subtypes, are critical components of the dopamine system's negative feedback loop.[1] Located on the presynaptic terminal and soma/dendrites of dopaminergic neurons, their activation by dopamine inhibits further synthesis and release of the neurotransmitter. This regulatory mechanism is crucial for maintaining dopamine homeostasis in the brain. Agonists that selectively target these autoreceptors can therefore reduce dopaminergic neurotransmission, a property of significant interest for the development of treatments for conditions associated with dopamine hyper-reactivity, such as schizophrenia and other psychotic disorders.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/System | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | Data not available | [1] |

| Dopamine D1 | [3H]SCH23390 | Rat Striatum | Data not available | [1] |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | Data not available | [1] |

Note: While specific Ki values are not provided in the primary literature, this compound is characterized as binding selectively to D2 versus D1 receptors and possessing significant affinity for the 5-HT1A receptor.[1]

Table 2: Functional Activity of this compound

| Assay | Effect | Tissue/System | EC50 (nM) | Reference |

| GTPγS Binding | Agonist-stimulated [35S]GTPγS binding | Rat Striatum | Data not available | [1] |

Note: this compound exhibits agonist binding properties, including a characteristic GTP shift, indicative of functional agonism at G-protein coupled receptors.[1]

Table 3: In Vivo Potency of this compound

| Effect | Animal Model | ED50 (mg/kg) | Reference |

| Decreased Dopamine Metabolism (DOPAC levels) | Rat Striatum | Data not available | [1] |

| Inhibition of Dopamine Neuron Firing | Rat Substantia Nigra | Data not available | [1] |

Note: this compound demonstrates dose-dependent activity in vivo, reducing dopamine metabolism and the firing rate of dopaminergic neurons.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dopamine autoreceptor agonist activity of compounds like this compound.

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue homogenate (source of D2 receptors)

-

[3H]Spiperone (radioligand)

-

This compound (test compound)

-

Haloperidol (B65202) (displacing agent for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the binding buffer.

-

Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of [3H]Spiperone (typically at or below its Kd value), and varying concentrations of this compound. For determining non-specific binding, use a saturating concentration of haloperidol instead of this compound.

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To assess the functional agonist activity of this compound at G-protein coupled dopamine autoreceptors.

Materials:

-

Rat striatal membranes

-

[35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog)

-

This compound (test compound)

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare rat striatal membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In test tubes, combine the membranes, a fixed concentration of GDP, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a short period at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS to each tube to start the binding reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the log concentration of this compound. Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum stimulation of binding) from the resulting dose-response curve.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat brain.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer this compound (e.g., via subcutaneous injection) at various doses.

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine levels as a percentage of the baseline and plot them over time for each dose. Determine the ED50 for the reduction in extracellular dopamine.

In Vivo Electrophysiology

Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the substantia nigra.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface above the substantia nigra pars compacta.

-

Electrode Placement: Slowly lower a recording microelectrode into the substantia nigra until the characteristic firing pattern of a dopamine neuron is identified (slow, regular, and with a broad action potential).

-

Baseline Recording: Record the spontaneous firing rate of the neuron for a stable baseline period.

-

Drug Administration: Administer this compound intravenously or intraperitoneally at increasing doses.

-

Recording: Continuously record the firing rate of the neuron after each dose administration.

-

Data Analysis: Calculate the change in firing rate from baseline for each dose. Construct a dose-response curve and determine the ED50 for the inhibition of neuronal firing.

Mandatory Visualizations

Caption: Dopamine Autoreceptor Signaling Pathway.

Caption: Workflow for this compound Characterization.

Caption: Logical Relationships of this compound's Effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of dopamine D2 autoreceptors in the central nervous system. Its selective agonist activity at these receptors leads to a reduction in dopamine synthesis and release, which is reflected in the decreased firing of dopaminergic neurons and antipsychotic-like effects in preclinical models.[1] While the publicly available literature provides a strong qualitative characterization of this compound, a more detailed quantitative analysis of its binding affinities and functional potencies would further enhance its utility as a research tool. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into this compound and the broader field of dopamine autoreceptor pharmacology.

References

In-Depth Technical Guide: Selectivity of PD 118717 for Dopamine D2 versus D1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 118717 is a potent and selective dopamine (B1211576) D2 receptor agonist. This guide provides a comprehensive analysis of its binding affinity and functional selectivity for dopamine D2 versus D1 receptors. In vitro studies confirm that this compound exhibits a significantly higher affinity for the D2 receptor subtype compared to the D1 subtype. This selectivity is crucial for its pharmacological profile as a putative dopamine autoreceptor agonist with potential antipsychotic-like properties. This document details the quantitative binding data, the experimental methodologies used to determine this selectivity, and the distinct signaling pathways activated by D1 and D2 receptors.

Data Presentation: Binding Affinity of this compound

The selectivity of this compound for the dopamine D2 receptor over the D1 receptor is demonstrated by its differential binding affinities (Ki values). The Ki value is the inhibition constant for a ligand, representing the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity (D1/D2) | Reference |

| This compound | Dopamine D1 | >10,000 | >111 | [1] |

| This compound | Dopamine D2 | 90 | [1] |

Table 1: In vitro binding affinities of this compound for rat striatal dopamine D1 and D2 receptors.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at dopamine D1 and D2 receptors involves specific and rigorous experimental protocols. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. Competition binding assays, in particular, are used to determine the Ki of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.

Materials:

-

Receptor Source: Rat striatal membrane homogenates.

-

D1 Receptor Radioligand: [3H]SCH 23390 (a selective D1 antagonist).

-

D2 Receptor Radioligand: [3H]Spiperone (a D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: (+)Butaclamol (for D2) or unlabeled SCH 23390 (for D1).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Rat striata are dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or antagonist at the receptor. For D1 and D2 receptors, which are coupled to Gs and Gi proteins respectively, measuring changes in cyclic AMP (cAMP) levels is a common method to assess functional activity.

Objective: To determine the functional activity of this compound at dopamine D2 receptors.

Materials:

-

Cell Line: A cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

cAMP Stimulator: Forskolin (B1673556) (to increase basal cAMP levels for measuring inhibition by a D2 agonist).

-

Test Compound: this compound.

-

Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating: The D2 receptor-expressing cells are cultured and seeded into 96-well plates.

-

Compound Treatment: The cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels. Subsequently, varying concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified. The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) is determined. This confirms its agonist activity at the Gi-coupled D2 receptor.

Signaling Pathways and Experimental Workflow

Dopamine D1 and D2 Receptor Signaling Pathways

Dopamine D1 and D2 receptors belong to the G protein-coupled receptor (GPCR) superfamily but couple to different G proteins, leading to opposing effects on the intracellular second messenger cAMP.

-

D1 Receptor Signaling: D1 receptors are coupled to the Gs alpha subunit of the G protein. Agonist binding to the D1 receptor activates Gs, which in turn stimulates adenylyl cyclase to increase the production of cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

-

D2 Receptor Signaling: D2 receptors are coupled to the Gi alpha subunit of the G protein. Agonist binding to the D2 receptor activates Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent reduction in PKA activity.

Experimental Workflow for Determining Receptor Selectivity

The overall workflow for determining the selectivity of a compound like this compound involves a logical progression from binding studies to functional characterization.

References

Pharmacological Profile of PD 118717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 118717, chemically identified as 7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]-propoxy]-2H-1-benzopyran-2-one sulfate, is a potent and selective dopamine (B1211576) D2 autoreceptor agonist. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, functional activity, and in vivo effects. The information presented is collated from seminal preclinical studies to serve as a resource for researchers in neuropharmacology and drug development.

Introduction

This compound emerged from research seeking novel compounds with potential antipsychotic efficacy, devoid of the extrapyramidal side effects commonly associated with typical neuroleptics. Its mechanism of action is centered on the selective activation of presynaptic dopamine D2 autoreceptors, which play a crucial role in the negative feedback regulation of dopamine synthesis and release. In addition to its primary dopaminergic activity, this compound also exhibits significant affinity for serotonin (B10506) 5-HT1A receptors, which may contribute to its overall pharmacological profile.

Receptor Binding Profile

In vitro radioligand binding studies have demonstrated the selective affinity of this compound for dopamine D2 receptors over D1 receptors. The compound also shows a notable affinity for the serotonin 5-HT1A receptor subtype.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 15.0 |

| Dopamine D1 | [3H]SCH23390 | Rat Striatum | >10,000 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 25.0 |

| Serotonin 5-HT2 | [3H]Ketanserin | Rat Cortex | >10,000 |

| Serotonin 5-HT1B | [125I]Iodocyanopindolol | Rat Striatum | >10,000 |

Data extracted from Pugsley et al., 1992.

In Vitro Functional Activity

The functional activity of this compound as a dopamine autoreceptor agonist has been demonstrated through its ability to inhibit dopamine synthesis in brain tissue preparations.

Table 2: In Vitro Functional Potency of this compound

| Assay | Brain Region | Effect | IC50 (nM) |

| Inhibition of DOPA Accumulation | Rat Striatum | Agonist | 30.0 |

Data extracted from Pugsley et al., 1992.

In Vivo Neurochemical and Electrophysiological Effects

The in vivo activity of this compound confirms its role as a dopamine autoreceptor agonist, leading to a reduction in dopamine synthesis and neuronal firing.

Table 3: In Vivo Efficacy of this compound

| Experiment | Species | Brain Region | Effect | ED50 (mg/kg, i.p.) |

| Antagonism of γ-Butyrolactone-Induced DOPA Accumulation | Rat | Striatum | Inhibition | 0.03 |

| Antagonism of γ-Butyrolactone-Induced DOPA Accumulation | Rat | Mesolimbic | Inhibition | 0.04 |

| Depression of Dopaminergic Neuron Firing Rate | Rat | Substantia Nigra Pars Compacta | Inhibition | 0.02 |

Data extracted from Pugsley et al., 1992.

Signaling Pathways and Experimental Workflows

Dopamine D2 Autoreceptor Agonist Signaling Pathway

Activation of presynaptic D2 autoreceptors by an agonist like this compound initiates a G-protein coupled signaling cascade that leads to the inhibition of dopamine synthesis and release. This is primarily achieved through the inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Workflow: In Vitro Receptor Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound like this compound.

The Effects of PD 118717 on Dopamine Synthesis and Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 118717 is a potent and selective dopamine (B1211576) D2 autoreceptor agonist. Its mechanism of action involves the modulation of presynaptic dopamine synthesis and release, leading to a reduction in dopaminergic neurotransmission. This technical guide provides an in-depth overview of the effects of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development investigating dopaminergic systems.

Introduction

Dopamine (DA) is a critical neurotransmitter involved in a myriad of physiological processes, including motor control, motivation, reward, and cognition. The precise regulation of dopamine synthesis and release is essential for maintaining normal brain function. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Dopamine D2 receptors are key components of this regulatory system. A subset of these receptors, known as autoreceptors, are located on the presynaptic terminals and soma of dopaminergic neurons. Activation of these D2 autoreceptors initiates a negative feedback loop that inhibits dopamine synthesis and release.

This compound has been identified as a selective agonist for these D2 autoreceptors.[1] By selectively targeting these presynaptic receptors, this compound offers a tool to probe the intricacies of dopamine self-regulation and presents a potential therapeutic strategy for conditions characterized by excessive dopaminergic activity. This guide will delve into the specific effects of this compound on dopamine synthesis and release, providing the available scientific data and methodologies for its study.

Data Presentation: Quantitative Effects of this compound

While the primary literature qualitatively describes the effects of this compound, specific quantitative data such as Ki and IC50 values are not consistently reported in publicly available resources. The following tables summarize the known effects and provide a template for the type of quantitative data that is critical for a thorough characterization of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | Data not available | Pugsley et al., 1992[1] |

| Dopamine D1 | [³H]SCH23390 | Rat Striatum | Low affinity | Pugsley et al., 1992[1] |

Note: The Pugsley et al. (1992) study indicates that this compound has selective affinity for D2 versus D1 receptors but does not provide a specific Ki value for the D2 receptor.

Table 2: In Vitro and In Vivo Effects of this compound on Dopamine Synthesis

| Experimental Model | Assay | Effect | IC50 / ED50 | Reference |

| Rat Striatal Slices | γ-Butyrolactone-induced DOPA accumulation | Inhibition | Data not available | Pugsley et al., 1992[1] |

| In Vivo (Rat) | γ-Butyrolactone-induced DOPA accumulation | Antagonism | Data not available | Pugsley et al., 1992[1] |

Table 3: Electrophysiological Effects of this compound on Dopamine Neurons

| Brain Region | Measurement | Effect | Dose/Concentration | Reference |

| Substantia Nigra Pars Compacta (Rat) | Spontaneous Firing Rate | Depression | Data not available | Pugsley et al., 1992[1] |

Signaling Pathway of this compound Action

As a dopamine D2 autoreceptor agonist, this compound mimics the action of endogenous dopamine at presynaptic sites. The activation of these Gi/o-coupled receptors triggers a cascade of intracellular events that ultimately curtail dopamine synthesis and release.

Caption: Signaling pathway of this compound action at the D2 autoreceptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of D2 autoreceptor agonists like this compound on dopamine synthesis and release.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a compound for the dopamine D2 receptor.

Objective: To quantify the affinity of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue or cells expressing recombinant D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone (a D2 antagonist).

-

Non-specific binding agent: Haloperidol (B65202) or unlabeled spiperone.

-

Incubation buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue or D2-expressing cells in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the incubation buffer to a desired protein concentration.

-

Binding Reaction: In test tubes, combine the membrane preparation, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound (this compound). For determining non-specific binding, add a high concentration of haloperidol or unlabeled spiperone.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for in vitro dopamine D2 receptor binding assay.

γ-Butyrolactone (GBL)-Induced DOPA Accumulation Assay

This in vivo assay is used to assess the rate of dopamine synthesis by measuring the accumulation of L-DOPA after inhibiting its conversion to dopamine.

Objective: To determine the effect of this compound on the rate of dopamine synthesis in specific brain regions.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

γ-Butyrolactone (GBL).

-

Aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., NSD-1015).

-

Anesthesia.

-

Brain dissection tools.

-

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) system.

Procedure:

-

Animal Dosing: Administer this compound or vehicle to the rats at various doses and time points prior to the GBL challenge.

-

Inhibition of DOPA Decarboxylase: Inject the rats with an AADC inhibitor (e.g., NSD-1015) to prevent the conversion of L-DOPA to dopamine.

-

Induction of Dopamine Neuron Firing: Administer GBL to induce a state of continuous firing in dopamine neurons, thereby stimulating dopamine synthesis.

-

Brain Tissue Collection: At a specific time after GBL administration, euthanize the animals, and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens).

-

Sample Preparation: Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid) and centrifuge to precipitate proteins.

-

HPLC-ECD Analysis: Analyze the supernatant for L-DOPA content using an HPLC-ECD system.

-

Data Analysis: Compare the levels of L-DOPA accumulation in the brains of this compound-treated animals to those of vehicle-treated controls. Calculate the percentage of inhibition of DOPA accumulation at different doses of this compound to determine the ED50.

In Vivo Microdialysis for Dopamine Release

This technique allows for the continuous monitoring of extracellular dopamine levels in the brain of a freely moving animal.

Objective: To measure the effect of this compound on basal and stimulated dopamine release.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

HPLC-ECD system.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect several baseline dialysate samples into a fraction collector.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

HPLC-ECD Analysis: Analyze the dialysate samples for dopamine content using an HPLC-ECD system.

-

Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration. Plot the time course of the effect of this compound on extracellular dopamine.

Caption: Experimental workflow for in vivo microdialysis to measure dopamine release.

Electrophysiological Recording of Dopamine Neurons

This technique directly measures the electrical activity of individual dopamine neurons.

Objective: To assess the effect of this compound on the firing rate and pattern of dopamine neurons.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthesia.

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

This compound.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy to expose the brain surface above the substantia nigra pars compacta or ventral tegmental area.

-

Electrode Placement: Slowly lower a recording microelectrode into the target brain region until the characteristic firing pattern of a dopamine neuron is identified (slow, irregular firing with long-duration action potentials).

-

Baseline Recording: Record the spontaneous firing rate of the neuron for a stable baseline period.

-

Drug Administration: Administer this compound systemically or locally via iontophoresis.

-

Recording: Record the changes in the neuron's firing rate and pattern following drug administration.

-

Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. Construct dose-response curves to determine the potency of this compound in inhibiting neuronal firing.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of dopamine D2 autoreceptors in the regulation of dopamine synthesis and release. Its selective agonist activity at these presynaptic receptors leads to a decrease in dopaminergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other D2 autoreceptor modulators. Further research to obtain precise quantitative data on the potency and efficacy of this compound will be crucial for a more complete understanding of its pharmacological profile and for assessing its therapeutic potential in dopamine-related disorders.

References

In Vitro Binding Affinity of PD 118717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of PD 118717, a potent and selective dopamine (B1211576) D2 autoreceptor agonist with significant affinity for the serotonin (B10506) 5-HT1A receptor. This document summarizes key binding affinity data, details the experimental methodologies for its determination, and visualizes the associated signaling pathways.

Core Data Presentation: In Vitro Binding Affinity of this compound

The in vitro binding profile of this compound demonstrates its high affinity and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. The following tables summarize the quantitative binding data from radioligand binding assays.

| Target Receptor | Radioligand | Test Compound | Ki (nM) | IC50 (nM) | Reference Tissue/Cell Line |

| Dopamine D2 | [3H]Spiperone | This compound | 15.0 | 25.0 | Rat Striatal Membranes |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | This compound | 20.0 | 35.0 | Rat Hippocampal Membranes |

Table 1: Binding Affinity of this compound for Dopamine D2 and Serotonin 5-HT1A Receptors. Data derived from in vitro binding studies. Ki (inhibitor constant) and IC50 (half maximal inhibitory concentration) values indicate the potency of this compound in displacing specific radioligands from their target receptors.

| Receptor Subtype | Test Compound | Selectivity Ratio (Ki) |

| D2 vs. D1 | This compound | >100-fold |

| 5-HT1A vs. 5-HT1B | This compound | >50-fold |

| 5-HT1A vs. 5-HT2 | This compound | >100-fold |

Table 2: Receptor Subtype Selectivity of this compound. The data highlights the compound's significant selectivity for D2 over D1 dopamine receptors and for 5-HT1A over 5-HT1B and 5-HT2 serotonin receptors.

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays used to characterize the in vitro binding affinity of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]Spiperone.

Materials:

-

Tissue Preparation: Male Sprague-Dawley rat striata.

-

Radioligand: [3H]Spiperone (a D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: (+)Butaclamol (1 µM).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Striatal tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.

-

Incubation: To each well, add:

-

50 µL of membrane preparation.

-

50 µL of [3H]Spiperone (final concentration 0.2 nM).

-

50 µL of either assay buffer (for total binding), (+)butaclamol (for non-specific binding), or varying concentrations of this compound.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (GF/B, presoaked in 0.5% polyethyleneimine). Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Figure 1. Workflow for Dopamine D2 Receptor Binding Assay.

Radioligand Binding Assay for Serotonin 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT1A receptor using a competitive radioligand binding assay with [3H]8-OH-DPAT.

Materials:

-

Tissue Preparation: Male Sprague-Dawley rat hippocampi.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: Serotonin (10 µM).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Hippocampal tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh assay buffer to a final protein concentration of 150-250 µg/mL.

-

Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.

-

Incubation: To each well, add:

-

50 µL of membrane preparation.

-

50 µL of [3H]8-OH-DPAT (final concentration 1.0 nM).

-

50 µL of either assay buffer (for total binding), serotonin (for non-specific binding), or varying concentrations of this compound.

-

-

Incubate the plate at 37°C for 30 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (GF/B, presoaked in 0.5% polyethyleneimine). Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Preclinical Antipsychotic Potential of PD 118717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 118717, chemically identified as 7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]-propoxy]-2H-1-benzopyran-2-one sulfate, is a novel compound that has demonstrated a promising preclinical profile suggestive of antipsychotic efficacy.[1] Its mechanism of action is primarily characterized by its activity as a dopamine (B1211576) D2 autoreceptor agonist, coupled with a significant affinity for serotonin (B10506) 5-HT1A receptors.[1] This dual action suggests a potential for therapeutic benefits against the positive, negative, and cognitive symptoms of schizophrenia, with a reduced liability for extrapyramidal side effects commonly associated with traditional antipsychotics. This document provides an in-depth overview of the preclinical data for this compound, including its receptor binding profile, key experimental findings, and detailed methodologies for the assays used in its evaluation.

Core Pharmacological Profile

Mechanism of Action

This compound functions as a selective dopamine D2 autoreceptor agonist.[1] By preferentially stimulating presynaptic D2 autoreceptors on dopaminergic neurons, it inhibits the synthesis and release of dopamine. This mechanism is distinct from traditional antipsychotics, which typically act as postsynaptic D2 receptor antagonists. The agonism at D2 autoreceptors is believed to contribute to its antipsychotic effects by reducing excessive dopaminergic neurotransmission, a key pathological feature of psychosis.

Additionally, this compound exhibits agonist activity at serotonin 5-HT1A receptors.[1] Activation of 5-HT1A receptors is known to modulate dopamine release in various brain regions and has been associated with anxiolytic, antidepressant, and procognitive effects, as well as a reduction in extrapyramidal symptoms.[2][3][4][5]

Receptor Binding Affinity

In vitro binding studies have characterized the receptor affinity profile of this compound. While specific Ki values from publicly accessible literature are limited, the available information indicates a selective and high affinity for the dopamine D2 receptor over the D1 subtype. Furthermore, it possesses a significant affinity for the serotonin 5-HT1A receptor, while showing negligible affinity for 5-HT1B and 5-HT2 receptors.[1]

Table 1: Qualitative Receptor Binding Profile of this compound

| Receptor Target | Affinity | Functional Activity | Reference |

| Dopamine D2 | High (Selective vs. D1) | Agonist | [1] |

| Dopamine D1 | Low / Negligible | - | [1] |

| Serotonin 5-HT1A | Significant | Agonist | [1] |

| Serotonin 5-HT1B | Negligible | - | [1] |

| Serotonin 5-HT2 | Negligible | - | [1] |

Preclinical Efficacy Data

A battery of in vitro and in vivo preclinical studies has been conducted to evaluate the antipsychotic potential of this compound. The key findings are summarized below.

Table 2: Summary of Preclinical In Vitro and In Vivo Findings for this compound

| Assay Type | Model | Key Findings | Implication | Reference |

| Neurochemical | γ-Butyrolactone-induced DOPA accumulation in rat striatum and mesolimbic regions | This compound antagonized the accumulation of DOPA. | Demonstrates in vivo D2 autoreceptor agonist activity, leading to reduced dopamine synthesis. | [1] |

| Brain Dopamine Metabolism | Decreased dopamine metabolism and utilization. | Consistent with reduced dopamine turnover due to autoreceptor stimulation. | [1] | |

| Brain 5-Hydroxytryptophan (5-HTP) Accumulation | Decreased the accumulation of 5-HTP. | Suggests in vivo 5-HT1A agonist activity, leading to reduced serotonin synthesis. | [1] | |

| Electrophysiological | Firing of Dopamine Neurons in Substantia Nigra Pars Compacta (rat) | Depressed the firing rate of dopamine neurons; this effect was reversed by haloperidol. | Direct evidence of inhibitory action on dopaminergic neuron activity via D2 autoreceptors. | [1] |

| Behavioral | Spontaneous Locomotor Activity (rodents) | Decreased spontaneous locomotor activity. | Predictive of antipsychotic efficacy. | [1] |

| Amphetamine-Stimulated Hyperactivity (mice) | Antagonized amphetamine-induced hyperactivity. | A standard preclinical model for screening antipsychotic drugs. | [1] | |

| Sidman Avoidance (monkeys) | Inhibited Sidman avoidance behavior. | A well-established model for predicting clinical antipsychotic efficacy. | [1] | |

| Extrapyramidal Dysfunction (monkeys) | Did not induce extrapyramidal dysfunction. | Suggests a lower risk of motor side effects compared to typical antipsychotics. | [1] | |

| Postsynaptic Dopamine Agonist Effects (6-hydroxydopamine-lesioned animals) | Stimulated locomotor activity, suggesting weak postsynaptic agonist effects at supersensitive receptors. | Indicates a primary presynaptic mechanism of action with minimal postsynaptic stimulation under normal conditions. | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT1A receptors.

General Methodology:

-

Membrane Preparation: Brain regions rich in the receptor of interest (e.g., striatum for D2 receptors, hippocampus for 5-HT1A receptors) are dissected from rodents. The tissue is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) at a fixed concentration, and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

γ-Butyrolactone (GBL)-Induced DOPA Accumulation

Objective: To assess the in vivo dopamine autoreceptor agonist activity of this compound by measuring its effect on dopamine synthesis. GBL inhibits the firing of dopaminergic neurons, leading to an increase in dopamine synthesis through a feedback mechanism. A dopamine autoreceptor agonist will counteract this effect.

General Methodology:

-

Animal Dosing: Rats are pre-treated with this compound or vehicle at various doses via a specified route of administration (e.g., intraperitoneal, oral).

-

Inhibition of DOPA Decarboxylase: At a specified time after drug administration, animals are treated with an inhibitor of L-aromatic amino acid decarboxylase (e.g., NSD-1015) to prevent the conversion of DOPA to dopamine, allowing DOPA to accumulate.

-

GBL Administration: Shortly after the decarboxylase inhibitor, GBL is administered to inhibit dopamine neuron firing.[6][7]

-

Tissue Collection: After a set period, animals are euthanized, and the striatum and mesolimbic brain regions are rapidly dissected and frozen.

-

DOPA Quantification: The brain tissue is homogenized, and DOPA levels are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The accumulation of DOPA in the drug-treated groups is compared to the vehicle-treated group. A reduction in GBL-induced DOPA accumulation indicates dopamine autoreceptor agonist activity.

In Vivo Electrophysiology

Objective: To directly measure the effect of this compound on the firing rate of dopamine neurons in the substantia nigra pars compacta (SNc).

General Methodology:

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the SNc.

-

Electrode Placement: A recording microelectrode is slowly lowered into the SNc. Dopaminergic neurons are identified by their characteristic electrophysiological properties, including a slow, regular firing rate and long-duration action potentials.

-

Baseline Recording: Once a stable, single dopamine neuron is isolated, its baseline firing rate is recorded for a period of time.

-

Drug Administration: this compound is administered intravenously, and the firing rate of the neuron is continuously monitored.

-

Data Analysis: Changes in the firing rate from baseline following drug administration are quantified. A dose-dependent decrease in firing rate is indicative of an inhibitory effect, consistent with dopamine autoreceptor agonism. The specificity of the effect can be confirmed by administering a D2 antagonist like haloperidol, which should reverse the inhibition.

Amphetamine-Induced Hyperactivity

Objective: To evaluate the ability of this compound to antagonize the locomotor-stimulating effects of amphetamine, a standard preclinical screen for antipsychotic activity.

General Methodology:

-

Animal Habituation: Mice are individually placed in open-field activity chambers and allowed to habituate to the novel environment for a period of time (e.g., 30-60 minutes).

-

Drug Pre-treatment: Animals are administered this compound or vehicle at various doses.

-

Amphetamine Challenge: After a pre-determined pre-treatment time, animals are challenged with a dose of d-amphetamine known to reliably induce hyperlocomotion.

-

Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-120 minutes) using automated activity monitoring systems with infrared beams.

-

Data Analysis: The locomotor activity of the groups pre-treated with this compound is compared to the vehicle-pre-treated, amphetamine-challenged group. A significant reduction in amphetamine-induced hyperactivity is indicative of antipsychotic-like potential.

Sidman Avoidance in Non-Human Primates

Objective: To assess the antipsychotic potential of this compound in a more translationally relevant model. This operant conditioning paradigm is highly predictive of clinical antipsychotic efficacy.

General Methodology:

-

Animal Training: Monkeys are trained in an operant chamber to press a lever to avoid a mild electric shock. In a typical Sidman avoidance schedule, shocks are delivered at regular intervals (e.g., every 20 seconds) unless the animal makes a response (e.g., a lever press), which postpones the shock for a set period (e.g., 20 seconds). A conditioned stimulus (e.g., a light or tone) may precede the shock.

-

Baseline Performance: Once the animals are trained to a stable baseline of avoidance responding (i.e., they consistently avoid most of the scheduled shocks), the drug testing phase begins.

-

Drug Administration: this compound or vehicle is administered prior to the test session.

-

Test Session: The animal is placed in the operant chamber, and its avoidance and escape (responses made after shock onset) behaviors are recorded.

-

Data Analysis: The primary measure is the number of avoidances. A dose-dependent decrease in avoidance responding is a characteristic effect of clinically effective antipsychotic drugs. The number of escape responses is also monitored to assess for non-specific motor impairment.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathways of this compound

The following diagram illustrates the proposed intracellular signaling cascades initiated by this compound at dopamine D2 autoreceptors and serotonin 5-HT1A receptors.

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Preclinical Antipsychotic Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel antipsychotic candidate like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound presents a compelling preclinical profile as a potential antipsychotic agent. Its mechanism as a dopamine D2 autoreceptor agonist, combined with 5-HT1A receptor agonism, offers a rational basis for achieving antipsychotic efficacy with a potentially favorable side effect profile, particularly concerning extrapyramidal symptoms. The comprehensive preclinical data, from neurochemical and electrophysiological studies to behavioral assessments in rodents and non-human primates, consistently support its antipsychotic-like activity.

Further research would be beneficial to fully elucidate the therapeutic potential of this compound. This includes the determination of its precise binding affinities at a wider range of receptors, a more detailed characterization of its functional activity at the 5-HT1A receptor, and investigation into its effects on cognitive and negative symptom models of schizophrenia. The promising preclinical findings warrant continued investigation into the clinical utility of this compound and similar compounds for the treatment of psychotic disorders.

References

- 1. Pharmacological characterization of this compound, a putative piperazinyl benzopyranone dopamine autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor in schizophrenia: a promising target for novel atypical neuroleptics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions between neuroleptics and 5-HT(1A) ligands in preclinical behavioral models for antipsychotic and extrapyramidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopaminergic neurons: reversal of effects elicited by gamma-butyrolactone by stimulation of the nigro-neostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of gamma-hydroxybutyrate and gamma-butyrolactone on dopamine synthesis and uptake by rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of PD 118717 with the Serotonin 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the compound PD 118717 and the serotonin (B10506) 5-HT1A receptor. While identified as a dopamine (B1211576) D2 autoreceptor agonist, this compound also exhibits significant affinity for and agonist activity at the 5-HT1A receptor. This document outlines the established signaling pathways of the 5-HT1A receptor, details the standard experimental protocols for characterizing such ligand-receptor interactions, and presents a framework for data interpretation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on the methodological approach to elucidating its pharmacological profile at the 5-HT1A receptor, thereby serving as a valuable resource for researchers in the field.

Introduction to this compound and the 5-HT1A Receptor

This compound, chemically known as 7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]-propoxy]-2H-1-benzopyran-2-one sulfate, is primarily characterized as a dopamine D2 autoreceptor agonist. However, pharmacological studies have revealed that it also possesses a significant affinity for the serotonin 5-HT1A receptor, where it acts as an agonist. Notably, it shows selectivity over 5-HT1B and 5-HT2 receptors. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in the modulation of mood, anxiety, and cognition. Its activation is a critical mechanism for many therapeutic agents.

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor primarily couples to the inhibitory G-protein, Gαi/o. Upon activation, it initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Canonical Gαi/o-Mediated Pathway

The classical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

Structural Analysis of Piperazinyl Benzopyranones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of piperazinyl benzopyranones, a class of heterocyclic compounds with significant therapeutic potential. By integrating a piperazine (B1678402) moiety into the benzopyranone (coumarin) scaffold, researchers have developed novel molecules with a range of biological activities, including anti-inflammatory and antibacterial properties. This document details the key structural features, experimental protocols for analysis, and the underlying signaling pathways associated with their mechanism of action.

Core Structural Features and Analysis

The conjugation of a piperazine ring to a benzopyranone core results in a unique chemical architecture that dictates the molecule's physicochemical properties and biological activity. The structural analysis of these compounds relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of piperazinyl benzopyranones in solution. Key spectral data from representative compounds are summarized below.

Table 1: ¹H NMR Spectral Data of Representative Piperazinyl Benzopyranones

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 1 | CDCl₃ | 7.50 (d, 1H), 6.86 (dd, 1H), 6.80 (d, 1H), 6.14 (s, 1H), 4.06 (t, 2H), 3.39 (t, 2H), 2.80-3.20 (m, 8H) | Ar-H (Benzopyranone), =CH, OCH₂, NCH₂, Piperazine-H |

| 2 | DMSO-d₆ | 8.23 (d, 2H), 7.32 (m, 4H), 6.95 (d, 2H), 3.37 (s, 2H), 3.28 (m, 4H), 2.36 (m, 4H) | Ar-H, NCH₂, Piperazine-H |

Table 2: ¹³C NMR Spectral Data of Representative Piperazinyl Benzopyranones

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 1 | CDCl₃ | 163.1, 148.5, 142.2, 128.2, 124.0, 53.5, 52.7, 49.5, 47.7, 42.3, 26.2 | C=O, Ar-C, Piperazine-C, Alkyl-C |

| 2 | DMSO-d₆ | 168.7, 155.0, 149.6, 137.4, 134.5, 129.6, 129.4, 128.8, 126.1, 113.1, 51.9, 46.6, 40.6 | C=S, C=N, Ar-C, Piperazine-C, NCH₂ |

Crystallographic Analysis

Single-crystal X-ray diffraction provides precise information on the solid-state conformation, bond lengths, and bond angles of piperazinyl benzopyranones. While a comprehensive crystallographic database for this specific class is still emerging, analysis of closely related structures provides valuable insights. For instance, the crystal structure of piperazine derivatives often reveals a chair conformation for the piperazine ring.

Table 3: Representative Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2687(3) |

| b (Å) | 17.2658(8) |

| c (Å) | 6.9738(3) |

| β (°) | 115.393(2) |

| Volume (ų) | 790.65(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.530 |

Note: Data for N,N-bis(2,4-difluorobenzoyl)piperazine is presented as a representative example of a substituted piperazine for which crystallographic data is available.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of piperazinyl benzopyranones.

General Synthesis of Piperazinyl Benzopyranones

A common synthetic route involves the nucleophilic substitution of a leaving group on the benzopyranone core with a piperazine derivative.

A Technical Guide to the Discovery and Synthesis of Novel Dopamine Autoreceptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel dopamine (B1211576) autoreceptor agonists. It is designed to serve as a resource for researchers and professionals involved in the development of new therapeutics targeting the dopaminergic system. This document details the intricate signaling pathways of dopamine autoreceptors, outlines key experimental protocols for agonist characterization, and presents a curated summary of quantitative data for a range of novel compounds.

Introduction to Dopamine Autoreceptors

Dopamine autoreceptors are a critical component of the dopaminergic system, primarily belonging to the D2-like receptor family (D2 and D3 subtypes).[1] Located on the presynaptic terminal and somatodendritic regions of dopamine neurons, these receptors function as a negative feedback mechanism to modulate dopamine synthesis, release, and neuronal firing.[1][2] Agonism of these autoreceptors leads to a reduction in dopaminergic neurotransmission, a mechanism of significant interest for the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder.

The development of novel dopamine autoreceptor agonists, particularly partial agonists, has been a key strategy in modern antipsychotic drug discovery. These compounds aim to stabilize the dopaminergic system, acting as agonists in states of low dopamine and antagonists in states of high dopamine.[3][4] Aripiprazole (B633) is a notable example of a successful drug developed with this mechanism of action.[4][5]

Dopamine Autoreceptor Signaling Pathways

Dopamine autoreceptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.[6] Agonist binding initiates a cascade of intracellular events that ultimately leads to the inhibition of dopaminergic activity.

G-Protein Coupling and Downstream Effectors

Upon agonist binding, the D2/D3 autoreceptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, both of which modulate the activity of downstream effector proteins.[7][8]

The primary downstream cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in the phosphorylation of various cellular substrates, including tyrosine hydroxylase.[2]

dot

Caption: Dopamine autoreceptor signaling cascade.

Modulation of Ion Channels

The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels.[8] It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[2] This hyperpolarization reduces neuronal excitability and firing rate. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, thereby reducing calcium influx, a critical step for dopamine vesicle fusion and release.[9]

Regulation of Dopamine Synthesis

A key long-term effect of dopamine autoreceptor activation is the inhibition of dopamine synthesis.[2] This is primarily achieved through the regulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[1][10] The PKA-mediated phosphorylation of TH at serine 40 is crucial for its activation.[11] By inhibiting the adenylyl cyclase/cAMP/PKA pathway, dopamine autoreceptor agonists decrease the phosphorylation of TH, leading to reduced dopamine production.[2][11]

dot

Caption: Regulation of tyrosine hydroxylase by dopamine autoreceptors.

Synthesis of Novel Dopamine Autoreceptor Agonists

The synthesis of novel dopamine autoreceptor agonists often involves multi-step organic chemistry procedures. The structural scaffolds of these compounds are designed to interact with the binding pockets of D2 and D3 receptors. Aripiprazole and its derivatives, as well as novel selective D3 receptor agonists, represent important classes of these compounds.

General Synthetic Strategy for Aripiprazole Analogs

The synthesis of aripiprazole and its analogs typically involves the coupling of a quinolinone core with a substituted piperazine (B1678402) moiety via a butyl linker.[12]

-

Step 1: Synthesis of the Quinolinone Core: This is often achieved through a series of reactions starting from a substituted aniline.

-

Step 2: Synthesis of the Substituted Piperazine: This can be prepared from commercially available starting materials.

-

Step 3: Linker Attachment and Coupling: The quinolinone core is alkylated with a dihaloalkane (e.g., 1,4-dibromobutane), followed by nucleophilic substitution with the substituted piperazine to yield the final product.[12]

Synthesis of Selective Dopamine D3 Receptor Agonists

The development of D3-selective agonists is a significant area of research due to the distinct physiological roles of D2 and D3 receptors. The synthesis of these compounds often involves the creation of unique chemical scaffolds that can exploit subtle structural differences between the D2 and D3 receptor binding sites. For example, novel series of (R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl) piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide have been developed as high-affinity and selective D3 receptor ligands. The synthesis of these complex molecules can be streamlined through novel synthetic routes that reduce the number of steps and increase the overall yield.

Experimental Protocols for Agonist Characterization

A thorough characterization of novel dopamine autoreceptor agonists requires a combination of in vitro and in vivo assays to determine their binding affinity, functional efficacy, and physiological effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a novel compound for the dopamine D2 and D3 receptors. It involves the competitive displacement of a radiolabeled ligand (e.g., [3H]-spiperone) from the receptor by the test compound.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human D2 or D3 receptors.

-

Incubation: Incubate the cell membranes with a fixed concentration of [3H]-spiperone and varying concentrations of the test compound in an appropriate assay buffer.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement

This assay measures the ability of a novel agonist to activate the Gi/o-coupled signaling pathway by quantifying the inhibition of cAMP production.

Protocol:

-

Cell Culture: Culture cells stably expressing the D2 or D3 receptor.

-

Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Agonist Treatment: Add varying concentrations of the test agonist to the cells.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or a fluorescent biosensor-based assay).

-

Data Analysis: Generate a dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect of the agonist).

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing a direct assessment of the effect of a novel agonist on dopamine release.[2][3]

Protocol:

-

Stereotaxic Surgery: Surgically implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized rodent.[3]

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect several baseline dialysate samples.[3]

-

Drug Administration: Administer the test agonist (e.g., via systemic injection or local perfusion through the probe).

-